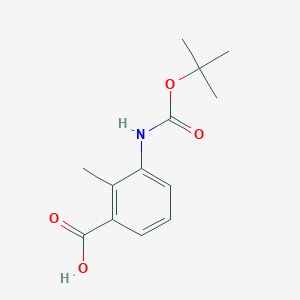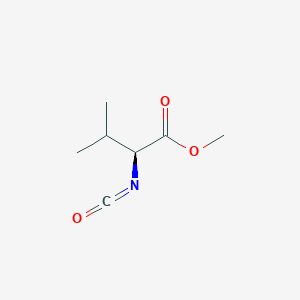
乙酸2-氯-4-苯基嘧啶-5-羧酸乙酯
描述
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate is a chemical compound that belongs to the class of organic compounds known as pyrimidine carboxylates. These compounds are characterized by a pyrimidine ring, which is a heterocyclic aromatic ring with nitrogen atoms at positions 1 and 3, substituted with various functional groups. The ethyl ester group at position 5 and the chloro-phenyl group at position 2 are indicative of the compound's potential for further chemical modifications and biological activity.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been reported in several studies. For instance, ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was prepared and its crystal structure determined by single-crystal X-ray diffraction, indicating the feasibility of synthesizing complex pyrimidine derivatives with specific substitutions . Similarly, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives were synthesized through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with arylidinemalononitrile derivatives, showcasing the versatility of pyrimidine carboxylates in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied using various analytical techniques. For example, the molecular structure, vibrational frequencies, and vibrational assignments of a related compound, ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate, were investigated using Gaussian09 software, demonstrating the compound's optimized geometry and electronic properties . Single crystal X-ray structural analysis has also been performed on polymorphs of related compounds, revealing insights into their molecular geometries and intermolecular interactions .
Chemical Reactions Analysis
Pyrimidine carboxylates undergo various chemical reactions, expanding their utility in synthetic chemistry. Reactions with O-nucleophiles and N-nucleophiles have been explored, leading to the formation of phenoxymethyl- and methoxymethylpyridine carboxylates, as well as dihydro-3H-pyrrolo[3,4-c]pyridin-3-ones . Additionally, the reaction of ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate via abnormal Beckmann rearrangement and subsequent reactions to synthesize pyrazolopyrimidine derivatives further exemplifies the reactivity of these compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine carboxylates are influenced by their molecular structure. The crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate provides data on its monoclinic space group, unit cell parameters, and density, which are crucial for understanding its physical properties . The HOMO and LUMO analysis, as well as the molecular electrostatic potential of related compounds, offer insights into their electronic properties and potential applications in nonlinear optics and as inhibitors for drug development .
科学研究应用
抗微生物活性
已经探索了乙酸2-氯-4-苯基嘧啶-5-羧酸乙酯及其衍生物的潜在抗微生物特性。研究表明,通过与各种化合物反应获得的某些衍生物在体外对致病微生物表现出抗微生物活性,展示了它们作为抗微生物剂的潜力。例如,从乙酸4-氯-2-苯基嘧啶-4-羧酸乙酯合成的巯基和氨基嘧啶衍生物已显示出对致病微生物的活性,表明这些化合物的抗微生物潜力(El-kerdawy et al., 1990)。
杂环化合物的合成
乙酸2-氯-4-苯基嘧啶-5-羧酸乙酯可作为合成具有潜在药理应用的各种杂环化合物的前体。例如,它已被用于合成新型的嘧啶并[5,4-e]-1,3-噻嗪和嘧啶并[4,5-d]嘧啶衍生物,在药理检验中展示出镇痛、抗炎和免疫抑制活性(Malinka, Zawisza, & Zajac, 1989)。
细胞毒活性
从乙酸2-氯-4-苯基嘧啶-5-羧酸乙酯合成新型5-甲基-4-硫代嘧啶衍生物导致了具有细胞毒活性的化合物的发现。对这些衍生物对各种癌细胞系和正常细胞的细胞毒性研究为其治疗潜力和选择性提供了见解(Stolarczyk et al., 2018)。
无溶剂条件下嘧啶的合成
乙酸2-氯-4-苯基嘧啶-5-羧酸乙酯已被用于微波介导的无溶剂条件下合成新型嘧啶并[1,2-a]嘧啶。这突显了该化合物在绿色化学中的实用性,通过最小化溶剂使用和简化合成途径(Eynde, Hecq, Kataeva, & Kappe, 2001)。
新环系统的开发
该化合物在新化学结构的合成中发挥了重要作用,例如苯并[b]嘧啶并[4,5-f]噻吩环系统。这一发现为化学研究和开发具有潜在应用的新化合物开辟了新途径(Schwan & Miles, 1982)。
安全和危害
The compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
作用机制
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Mode of Action
It’s worth noting that pyrimidine derivatives have been shown to interact with various biological targets, leading to a range of effects .
Result of Action
Pyrimidine derivatives have been associated with a range of biological activities, including neuroprotective and anti-inflammatory properties .
生化分析
Biochemical Properties
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity.
Cellular Effects
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules, leading to altered cellular responses . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby affecting the transcription of specific genes.
Molecular Mechanism
The molecular mechanism of action of ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This compound can also induce changes in gene expression by interacting with DNA or RNA, thereby affecting the transcription and translation processes. Furthermore, it can modulate enzyme activity by binding to their active sites, leading to inhibition or activation of their catalytic functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in cumulative effects on cellular processes, which may include alterations in cell signaling, gene expression, and metabolism.
Dosage Effects in Animal Models
The effects of ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular functions . At higher doses, it can lead to toxic or adverse effects, including disruption of cellular processes and induction of apoptosis. Threshold effects have been observed, where a specific dosage range results in optimal efficacy without causing significant toxicity.
Metabolic Pathways
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can inhibit key enzymes in the pyrimidine biosynthesis pathway, leading to altered levels of pyrimidine nucleotides. Additionally, it can affect the metabolism of other biomolecules, such as amino acids and lipids, by modulating the activity of specific enzymes involved in their catabolism or anabolism.
Transport and Distribution
The transport and distribution of ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate its uptake into cells and its subsequent distribution to various cellular compartments. The localization and accumulation of this compound can influence its activity and function, as it may interact with different biomolecules in specific cellular regions.
Subcellular Localization
Ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate exhibits specific subcellular localization, which can affect its activity and function . It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it interacts with DNA or transcription factors, influencing gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, where it modulates enzyme activity or other cellular processes.
属性
IUPAC Name |
ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2/c1-2-18-12(17)10-8-15-13(14)16-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALKGKYDTQXQWDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Acetic acid, [4-methyl-2-(1-methylethyl)phenoxy]-](/img/structure/B1310447.png)












